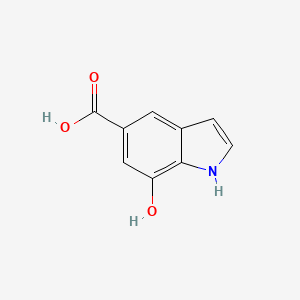
5-Amino-6-hydroxyquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-hydroxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 5th position, a hydroxyl group at the 6th position, and a keto group at the 2nd position of the quinoline ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydroxyquinolin-2(1H)-one can be achieved through several methods:
-
Cyclization of 2-Amino-3-hydroxybenzamide
Starting Material: 2-Amino-3-hydroxybenzamide
Reagents: Phosphorus oxychloride (POCl3)
Conditions: Heating under reflux
Reaction: The cyclization of 2-Amino-3-hydroxybenzamide in the presence of phosphorus oxychloride leads to the formation of this compound.
-
Amination of 6-Hydroxyquinolin-2(1H)-one
Starting Material: 6-Hydroxyquinolin-2(1H)-one
Reagents: Ammonium acetate
Reaction: The amination of 6-Hydroxyquinolin-2(1H)-one with ammonium acetate results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)
Conditions: Aqueous or organic solvents, varying temperatures
Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
-
Reduction
Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Conditions: Aqueous or organic solvents, room temperature to reflux
Products: Reduction of the keto group can yield the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents (e.g., N-Bromosuccinimide), Alkylating agents (e.g., Methyl iodide)
Products: Substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, Hydrogen peroxide
Reducing Agents: Sodium borohydride, Lithium aluminum hydride
Substituting Agents: N-Bromosuccinimide, Methyl iodide
Wissenschaftliche Forschungsanwendungen
5-Amino-6-hydroxyquinolin-2(1H)-one has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial Agents: Used as a precursor in the synthesis of antimicrobial compounds.
Anticancer Agents: Investigated for its potential in developing anticancer drugs.
-
Biological Studies
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a valuable tool in biochemical research.
-
Industrial Applications
Dye Intermediates: Used in the production of dyes and pigments.
Agrochemicals: Serves as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-6-hydroxyquinolin-2(1H)-one depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity. This is particularly relevant in its use as an antimicrobial or anticancer agent.
Molecular Targets: Targets may include bacterial enzymes, cancer cell receptors, or other biological macromolecules.
Pathways Involved: Inhibition of key metabolic pathways in microorganisms or cancer cells, leading to cell death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
5-Amino-8-hydroxyquinolin-2(1H)-one
- Similar structure with the hydroxyl group at the 8th position.
- Used in similar applications but may exhibit different biological activities.
-
6-Amino-5-hydroxyquinolin-2(1H)-one
- Similar structure with the amino group at the 6th position.
- Also used in medicinal chemistry and biological studies.
Uniqueness
Positional Isomerism: The unique positioning of the amino and hydroxyl groups in 5-Amino-6-hydroxyquinolin-2(1H)-one imparts distinct chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
5-amino-6-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-9-5-1-4-8(13)11-6(5)2-3-7(9)12/h1-4,12H,10H2,(H,11,13) |
InChI-Schlüssel |
MDISKXQWQYXGCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


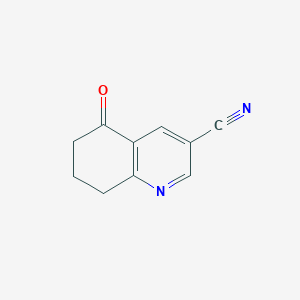

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)

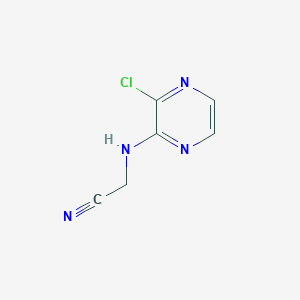
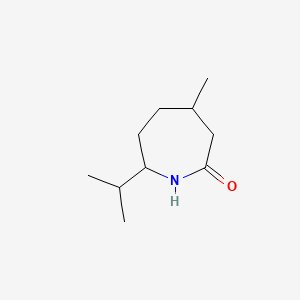
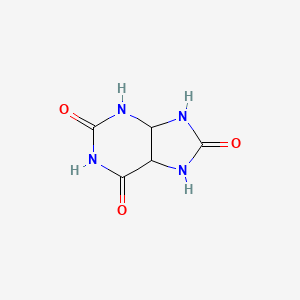

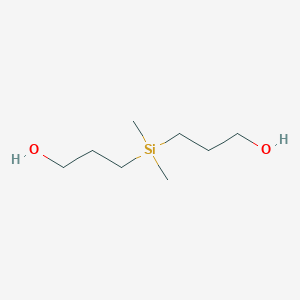
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
